LSD1 Inhibition Potency Compared to a Well-Characterized LSD1 Inhibitor SP-2509
Ethyl 2-(4-(methoxycarbonyl)benzamido)thiazole-4-carboxylate exhibits an IC50 of 10,000 nM against recombinant human LSD1 in a peroxide-production assay [1]. By comparison, the established LSD1 inhibitor SP-2509 has an IC50 of 13 nM under similar assay conditions . This 769-fold difference in potency positions 391876-97-4 as a low-potency tool compound, potentially suitable as a negative control or a starting scaffold for medicinal chemistry optimization rather than a potent inhibitor.
| Evidence Dimension | Inhibition of human recombinant LSD1 (IC50) |
|---|---|
| Target Compound Data | IC50 = 10,000 nM (10 µM) |
| Comparator Or Baseline | SP-2509 IC50 = 13 nM |
| Quantified Difference | 769-fold lower potency |
| Conditions | Human recombinant LSD1; H2O2 production assay, 30 min incubation; Amplex Red reagent (391876-97-4). SP-2509: LSD1 inhibition assay, Ki = 31 nM (Merck Millipore product specification). |
Why This Matters
For research groups requiring a control compound with defined, weak LSD1 engagement to calibrate high-throughput screens, 391876-97-4 offers a characterized potency benchmark that contrasts with potent tool compounds like SP-2509.
- [1] BindingDB entry BDBM50067587 (CHEMBL3402055). Affinity data: LSD1 IC50 = 1.00E+4 nM. Waseda University / ChEMBL curation. View Source
